Oenin

Descripción

Oenin is a natural product found in Vaccinium padifolium, Rubus idaeus, and other organisms with data available.

Malvidin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.

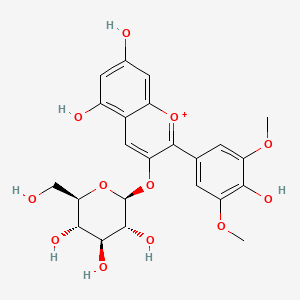

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27)/p+1/t17-,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUQTDZNOHRWLI-OXUVVOBNSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25O12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332124 | |

| Record name | Malvidin-3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18470-06-9, 7228-78-6 | |

| Record name | Malvidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18470-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvidin-3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malvidin 3-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oenin Stability at Varying pH Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of oenin, also known as malvidin-3-glucoside, across a range of pH values. This compound, a primary anthocyanin in red grapes and wine, is of significant interest for its vibrant color and potential health benefits. However, its inherent instability, particularly in response to pH fluctuations, presents a considerable challenge in its application in pharmaceuticals, nutraceuticals, and food products. This document provides a comprehensive overview of this compound's stability, including quantitative degradation kinetics, detailed experimental protocols for its analysis, and a visual representation of its chemical transformations.

The Influence of pH on this compound Structure and Color

The stability and color of this compound are intrinsically linked to its molecular structure, which undergoes significant changes in response to the pH of its environment. These transformations are reversible and involve a dynamic equilibrium between several chemical forms, each with a distinct color profile.

-

Highly Acidic Conditions (pH < 2): In strongly acidic solutions, this compound predominantly exists as the red flavylium cation . This form is characterized by a fully unsaturated heterocyclic C-ring, which is responsible for its intense red hue.[1][2] The flavylium cation is relatively stable in this pH range.

-

Acidic to Neutral Conditions (pH 2-6): As the pH increases, the flavylium cation undergoes hydration and proton loss, leading to the formation of other species. The primary forms in this range are the blue quinoidal base and the colorless carbinol pseudobase . The quinoidal base is formed through the deprotonation of the flavylium cation, while the carbinol pseudobase results from the nucleophilic attack of a water molecule. These two forms exist in equilibrium with the flavylium cation and a colorless chalcone form, which arises from the opening of the C-ring of the carbinol pseudobase.[3] The presence of these various forms leads to a fading of the red color and a shift towards purple and blue shades, followed by a loss of color as the colorless forms become more prevalent.

-

Alkaline Conditions (pH > 7): In alkaline solutions, the degradation of this compound accelerates. The quinoidal base can be further deprotonated to form anionic quinoidal bases.[1] The chalcone form also becomes more prominent and can undergo irreversible degradation into smaller phenolic compounds.[4][5] This leads to a rapid loss of color and the formation of brownish degradation products.

Quantitative Analysis of this compound Stability

The stability of this compound at different pH values can be quantified by determining its degradation rate constant (k) and half-life (t½). The degradation of anthocyanins, including this compound, typically follows first-order kinetics. The following tables summarize the degradation kinetics of this compound at various pH values as reported in the scientific literature.

| pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |

| 1.0 | 25 | - | > 8 hours (99% remaining) | [6] |

| 2.0 | 25 | - | Stable | [6] |

| 3.0 | 37 | - | 10.5 times faster degradation than at 2°C | [6] |

| 4.0 | 25 | - | Stability decreases rapidly compared to pH 2.0 | [6] |

| 5.1 | 25 | - | - | [1] |

| 7.0 | 25 | - | Stability significantly lower than at acidic pH | [6] |

| 7.0 | 37 | 15.4 times faster degradation than at 2°C | [6] | |

| 8.1 | 25 | - | - | [1] |

| >9.5 | 25 | Rate proportional to [OH⁻] | - | [2] |

Note: The degradation kinetics are highly dependent on temperature and the specific buffer system used. The data presented here are for illustrative purposes and are derived from various studies. For precise applications, it is recommended to determine the degradation kinetics under the specific experimental conditions of interest.

Experimental Protocols for Stability Analysis

Accurate assessment of this compound stability requires robust and well-defined experimental protocols. The following sections detail the methodologies for the pH-differential method and High-Performance Liquid Chromatography (HPLC) analysis, two common techniques for evaluating anthocyanin stability.

pH-Differential Method for Total Monomeric Anthocyanin Content

This spectrophotometric method is based on the structural transformation of anthocyanins with a change in pH, resulting in a colored form at pH 1.0 and a colorless form at pH 4.5. The difference in absorbance at these two pH values is proportional to the concentration of monomeric anthocyanins.

Reagents and Equipment:

-

pH 1.0 buffer (0.025 M potassium chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 (±0.05) with concentrated HCl. Bring the final volume to 1 L with distilled water.[7][8]

-

pH 4.5 buffer (0.4 M sodium acetate): Dissolve 54.43 g of CH₃COONa·3H₂O in approximately 960 mL of distilled water. Adjust the pH to 4.5 (±0.05) with concentrated HCl. Bring the final volume to 1 L with distilled water.[7][8]

-

UV-Vis Spectrophotometer

-

1 cm pathlength cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound-containing sample.

-

Dilution: Create two dilutions of the stock solution. For the first dilution, use the pH 1.0 buffer. For the second dilution, use the pH 4.5 buffer. The dilution factor should be the same for both and should be chosen to yield an absorbance reading at 520 nm within the linear range of the spectrophotometer (typically 0.2-1.4 AU) for the pH 1.0 solution.[8]

-

Absorbance Measurement: Allow the solutions to equilibrate for at least 15-20 minutes.[9] Measure the absorbance of both solutions at the wavelength of maximum absorption for this compound (around 520 nm) and at 700 nm (to correct for haze). Use distilled water as a blank.

-

Calculation: The concentration of total monomeric anthocyanins, expressed as this compound equivalents, is calculated using the following formula:

Total Monomeric Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l)

Where:

-

A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

-

MW (Molecular Weight of this compound) = 493.4 g/mol

-

DF = Dilution Factor

-

ε (Molar Extinction Coefficient of this compound) = 28,000 L·mol⁻¹·cm⁻¹

-

l (Pathlength) = 1 cm

-

1000 = Factor for conversion from g to mg

-

High-Performance Liquid Chromatography (HPLC) for this compound Degradation Analysis

HPLC is a powerful technique for separating and quantifying this compound and its degradation products over time, providing detailed information on its stability.

Instrumentation and Columns:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., Synergi 4u Fusion-RP 80A, 150 × 4.6 mm, 4 μm).[10]

Mobile Phase and Gradient:

A common mobile phase for anthocyanin analysis consists of two solvents:

A typical gradient elution program is as follows:

| Time (min) | % Solvent A | % Solvent B |

|---|---|---|

| 0-20 | 91-65 | 9-35 |

| 20-30 | 65 | 35 |

| 30-40 | 65-50 | 35-50 |

| 40-55 | 50-10 | 50-90 |

Procedure:

-

Sample Preparation: Prepare solutions of this compound in buffers of the desired pH values.

-

Incubation: Incubate the solutions at a constant temperature. At specific time intervals, withdraw aliquots for analysis. To stop the degradation reaction, the samples can be immediately frozen or acidified.

-

Filtration: Before injection, filter the samples through a 0.22 μm syringe filter to remove any particulate matter.[10]

-

Injection and Analysis: Inject a known volume of the filtered sample (e.g., 10 μL) into the HPLC system.[10] Monitor the elution of this compound and its degradation products at 520 nm (for this compound) and other relevant wavelengths (e.g., 280 nm for some degradation products).

-

Quantification: The concentration of this compound at each time point can be determined by comparing the peak area to a standard curve prepared with a known concentration of this compound standard. The degradation rate constant (k) and half-life (t½) can then be calculated by plotting the natural logarithm of the this compound concentration versus time.

This compound Transformation and Degradation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reversible transformations and irreversible degradation pathways of this compound at different pH values.

Reversible Equilibrium of this compound at Different pH Values

Caption: Reversible chemical structures of this compound in response to pH changes.

Irreversible Degradation Pathway of this compound at Acidic pH

Under acidic conditions, particularly with heat, the C-ring of the this compound molecule can undergo hydrolysis, leading to the formation of the aglycone, malvidin, and glucose. Further degradation can lead to the cleavage of the C-ring.

Caption: Simplified irreversible degradation pathway of this compound under acidic conditions.

Irreversible Degradation Pathway of this compound at Alkaline pH

In alkaline environments, the chalcone form of this compound is susceptible to cleavage, leading to the formation of various phenolic acids and aldehydes.

Caption: Simplified irreversible degradation pathway of this compound under alkaline conditions.

Conclusion

The stability of this compound is profoundly influenced by pH, with its vibrant red color being most stable in highly acidic environments. As the pH increases towards neutral and alkaline conditions, a series of reversible structural changes lead to color loss, followed by irreversible degradation into smaller, colorless compounds. Understanding the kinetics and pathways of these transformations is crucial for the effective utilization of this compound in various applications. The experimental protocols provided in this guide offer a framework for researchers and industry professionals to accurately assess the stability of this compound and to develop strategies to mitigate its degradation, thereby harnessing its full potential as a natural colorant and bioactive compound.

References

- 1. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Rules and mechanism for the oxidation of lignin-based aromatic aldehyde under alkaline wet oxygen :: BioResources [bioresources.cnr.ncsu.edu]

- 6. Degradation Kinetics of Anthocyanins from European Cranberrybush (Viburnum opulus L.) Fruit Extracts. Effects of Temperature, pH and Storage Solven - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ars.usda.gov [ars.usda.gov]

- 9. Comparing pH differential and methanol‐based methods for anthocyanin assessments of strawberries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.7. HPLC Analysis of the Anthocyanins [bio-protocol.org]

Oenin as a Natural Colorant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oenin, the 3-O-glucoside of malvidin, is a prominent anthocyanin responsible for the rich red and purple hues observed in nature, most notably in grape skins and red wine.[1] Beyond its role as a natural colorant, this compound exhibits significant antioxidant and potential therapeutic properties, making it a subject of increasing interest in the food, pharmaceutical, and cosmetic industries. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, stability, antioxidant activity, and the methodologies for its extraction, purification, and analysis. Furthermore, it explores the molecular pathways modulated by this compound, offering insights for drug development professionals.

Chemical and Physical Properties

This compound is a member of the anthocyanin family of flavonoids. Its chemical structure consists of the malvidin aglycone (an O-methylated anthocyanidin) glycosidically linked to a glucose molecule at the 3-hydroxyl position.[1][2] This glycosylation enhances its water solubility and stability compared to the aglycone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(β-D-Glucopyranosyloxy)-4′,5,7-trihydroxy-3′,5′-dimethoxyflavylium | [1] |

| Molecular Formula | C₂₃H₂₅O₁₂⁺ | [1] |

| Molar Mass | 493.43 g/mol | [1] |

| Appearance | Dark brown powder (chloride form) | [1] |

| CAS Number | 7228-78-6 | [1] |

| UV-Vis λmax | 280, 354, 547 nm | [2] |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 0.5 mg/ml) | [2] |

Role as a Natural Colorant and Stability

The vibrant color of this compound is highly dependent on the pH of its environment. In acidic conditions (pH < 3), it exists predominantly in the red flavylium cation form. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudobase, the violet quinoidal base, and finally the yellow chalcone.[3] This pH sensitivity is a critical consideration for its application as a food colorant.

The stability of this compound is influenced by several factors, including temperature, light, oxygen, and the presence of co-pigments.[3][4]

Table 2: Factors Affecting this compound Color Stability

| Factor | Effect on Stability | Key Findings and References |

| pH | More stable at low pH (<3).[4] Color fades at higher pH due to structural transformations. | At higher pH, color stabilization can occur through self-aggregation of the flavylium cation and copigmentation.[1][5] |

| Temperature | Increased temperature accelerates degradation.[3] | Thermal degradation can lead to the formation of colorless or brown compounds.[6] |

| Light | Exposure to light can cause fading. | Light can promote the degradation of the anthocyanin molecule.[3] |

| Co-pigmentation | Interaction with other phenolic compounds (co-pigments) can enhance color and stability. | Procyanidins, particularly those with a higher degree of polymerization, improve the color stability of this compound.[7][8][9] Condensation of this compound and procyanidin C2 can form new, more stable red pigments.[1][7] |

| Oxygen | The presence of oxygen can lead to oxidative degradation. | This compound alone is not readily oxidized by grape polyphenol oxidase (PPO), but its degradation is facilitated in the presence of caftaric acid.[1] |

Antioxidant Activity

This compound exhibits significant antioxidant activity, primarily through scavenging free radicals and other reactive oxygen species.[10][11] This activity is attributed to the electron-donating hydroxyl groups on its aromatic rings.

Table 3: Antioxidant Activity of this compound

| Assay | Finding | Reference |

| ABTS• Decolorization Assay | This compound showed lower antioxidant activity than its aglycone, malvidin. | [10] |

| DPPH• Scavenging Assay | 3-O-glucosides of some anthocyanins were more effective than their corresponding anthocyanidins. | [10] |

| Cu²⁺-mediated LDL Peroxidation | The order of efficiency in extending the lag time was: cyanidin > delphinidin > cyanidin-3-glucoside > malvidin > malvidin-3-glucoside (this compound). | [10] |

| Ferric Reducing Antioxidant Power (FRAP) | Peptides released by Oenococcus oeni in the presence of wine proteins and polypeptides increased the FRAP capacity. | [12] |

It is important to note that the antioxidant activity of anthocyanins can be influenced by their chemical structure, with glycosylation sometimes decreasing the activity compared to the aglycone.[10]

Experimental Protocols

Extraction and Purification of this compound

The extraction of this compound from natural sources, such as grape skins, is a critical first step for its use as a colorant or for research purposes.

Protocol 1: General Solvent Extraction of Anthocyanins

-

Sample Preparation: Homogenize the plant material (e.g., grape skins) to increase the surface area for extraction.[13]

-

Solvent Selection: Use a polar solvent, typically methanol or ethanol, containing a small amount of acid (e.g., 0.1% HCl or formic acid).[14][15] The acid helps to maintain the stable flavylium cation form of the anthocyanin.

-

Extraction: Macerate or sonicate the sample in the acidified solvent. The extraction is commonly performed under cold conditions to minimize degradation.[14]

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under vacuum at a low temperature to remove the solvent.[15]

-

Purification: Further purification can be achieved using techniques such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).[15]

Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound from grape skins.

Quantification of this compound

Accurate quantification of this compound is essential for quality control and research.

Protocol 2: Quantification by pH Differential Method

This spectrophotometric method is simple and rapid for determining total anthocyanin content.[16]

-

Sample Preparation: Prepare two dilutions of the this compound extract, one with potassium chloride buffer (pH 1.0) and the other with sodium acetate buffer (pH 4.5).

-

Spectrophotometric Measurement: Measure the absorbance of both dilutions at the wavelength of maximum absorption (λvis-max, typically around 520 nm for this compound) and at 700 nm (to correct for haze).

-

Calculation: The total anthocyanin concentration (as this compound equivalents) is calculated using the following formula:

Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l)

Where:

-

A = (Aλvis-max - A₇₀₀)pH 1.0 - (Aλvis-max - A₇₀₀)pH 4.5

-

MW = Molecular weight of this compound (493.43 g/mol )

-

DF = Dilution factor

-

ε = Molar extinction coefficient of this compound

-

l = Pathlength of the cuvette (cm)

-

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more accurate and specific quantification of individual anthocyanins, including this compound.[16][17]

-

Sample Preparation: Filter the extract through a 0.45 µm filter before injection.

-

Chromatographic System:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of two solvents is commonly employed, such as (A) acidified water (e.g., with formic acid) and (B) an organic solvent like methanol or acetonitrile.

-

Detector: A diode array detector (DAD) or a UV-Vis detector set at the λvis-max of this compound (around 520 nm).

-

-

Quantification: Create a calibration curve using a certified this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Modulation of Signaling Pathways

Recent research has indicated that this compound can modulate various cellular signaling pathways, suggesting its potential for therapeutic applications.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] This pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory therapies.

Mechanism of NF-κB Inhibition by this compound

Caption: this compound inhibits the NF-κB pathway by preventing IκB-α degradation and p65 nuclear translocation.

This compound chloride has been shown to block inflammatory responses induced by TNF-α by reducing IκB-α degradation and inhibiting the nuclear translocation of the p65 subunit of NF-κB.[18] This leads to a decrease in the expression of pro-inflammatory molecules such as MCP-1, ICAM-1, and IL-6.[18]

Other Potential Pathways

This compound has also been reported to have neuroprotective effects by reducing amyloid β-induced cytotoxicity and diminishing reactive oxygen species production in neuronal cells.[2] Additionally, it stimulates autophagy in human osteosarcoma cells.[2] The precise signaling pathways involved in these effects are areas of ongoing research.

Bioavailability and Metabolism

The bioavailability of anthocyanins, including this compound, is generally low.[19][20] After ingestion, they can be absorbed in both the stomach and intestines.[20] this compound can be absorbed intact but also undergoes extensive first-pass metabolism, with phenolic acid metabolites being found in higher concentrations in the bloodstream than the parent compound.[20] The gut microbiota also plays a significant role in the metabolism of anthocyanins, breaking them down into simpler phenolic compounds that may also contribute to their health benefits.[20]

Safety and Toxicology

Natural colorants like this compound are generally considered safe for consumption. However, as with any compound intended for use in food or pharmaceuticals, a thorough safety assessment is necessary. This includes general toxicology studies to evaluate potential adverse effects after single or repeated exposure, as well as more specific studies on reproductive and developmental toxicity and carcinogenicity, depending on the intended application and regulatory requirements.[21][22][23]

Conclusion

This compound is a versatile natural colorant with promising health benefits. Its application in the food industry is well-established, though challenges related to its stability remain. The growing body of evidence for its antioxidant and anti-inflammatory properties, mediated through the modulation of signaling pathways like NF-κB, opens up new avenues for its use in the development of functional foods and pharmaceuticals. Further research is needed to fully elucidate its mechanisms of action, improve its bioavailability, and comprehensively establish its safety profile for novel applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. scispace.com [scispace.com]

- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malvidin-3-glucoside chloride | TargetMol [targetmol.com]

- 6. Anthocyanins: Metabolic Digestion, Bioavailability, Therapeutic Effects, Current Pharmaceutical/Industrial Use, and Innovation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of procyanidins on the color stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. Proteolytic activity of Oenococcus oeni enables the increase in antioxidant and antihypertensive activities from wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jipbs.com [jipbs.com]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. scispace.com [scispace.com]

- 16. ars.usda.gov [ars.usda.gov]

- 17. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. mdpi.com [mdpi.com]

- 20. Bioavailability of anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nuvisan.com [nuvisan.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]

Oenin: A Technical Guide to its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oenin, also known as malvidin-3-O-glucoside, is a prominent anthocyanin responsible for the rich red and purple hues of many fruits, notably grapes, and is a significant phenolic component of red wine.[1][2] As a member of the flavonoid family, this compound has garnered considerable scientific interest for its potent antioxidant properties.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[5] this compound exhibits a multi-faceted approach to mitigating oxidative stress, positioning it as a compound of interest for therapeutic and nutraceutical development.[6]

This technical guide provides an in-depth examination of the core antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.

Core Antioxidant Mechanisms

This compound combats oxidative stress through a combination of direct and indirect mechanisms. It can directly neutralize harmful free radicals and chelate pro-oxidant metal ions. Indirectly, and perhaps more significantly, it modulates endogenous antioxidant defense systems by influencing key cellular signaling pathways.

Direct Free Radical Scavenging

This compound is an effective scavenger of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][6] This capacity is attributed to its chemical structure, which features multiple hydroxyl groups on its phenolic rings. These groups can donate a hydrogen atom to an unstable radical, thereby neutralizing it and terminating the damaging chain reactions of oxidation. This direct antioxidant action helps protect vital biomolecules like DNA, proteins, and lipids from oxidative damage.[4]

Metal Ion Chelation

Certain transition metals, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the formation of highly reactive hydroxyl radicals via Fenton and Haber-Weiss reactions. This compound can chelate these metal ions, forming stable complexes that prevent them from participating in these pro-oxidant reactions. This mechanism is a crucial aspect of its protective effects against metal-induced oxidative damage, such as in the inhibition of Cu²⁺-mediated low-density lipoprotein (LDL) peroxidation.[4]

Modulation of Endogenous Antioxidant Systems

This compound enhances the cell's intrinsic antioxidant defenses by upregulating the expression and activity of various protective enzymes and proteins. This is primarily achieved through the modulation of critical signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[9] In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating their transcription.[9][11] This leads to the increased synthesis of a suite of Phase II detoxifying and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant effects.[9][12]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the reduction of quinones.[13]

-

Glutathione S-Transferases (GSTs): Enzymes involved in the detoxification of xenobiotics and the reduction of organic hydroperoxides.[13]

-

Glutathione Peroxidase (GPx) and Glutathione Reductase (GR): Key enzymes in the glutathione redox cycle that detoxify hydrogen peroxide and lipid hydroperoxides.[13][14]

By activating the Nrf2/ARE pathway, this compound fortifies the cell's long-term defense capabilities against oxidative insults.[12][13]

Mitogen-activated protein kinases (MAPKs) are a group of protein kinases—including ERK, JNK, and p38—that are central to transducing extracellular signals into cellular responses, including responses to oxidative stress.[15][16] Flavonoids like this compound can modulate these pathways.[[“]][18] The activation of certain MAPKs can be an upstream event leading to Nrf2 activation.[[“]] For instance, the phosphorylation of Nrf2 by kinases such as ERK and JNK can be essential for its nuclear translocation and transcriptional activity.[19] By influencing MAPK signaling, this compound can therefore indirectly promote the Nrf2-mediated antioxidant response. Conversely, chronic activation of stress-related kinases like JNK and p38 can promote apoptosis.[15] this compound may exert protective effects by selectively modulating these pathways, promoting pro-survival signals while inhibiting pro-apoptotic ones under conditions of oxidative stress.[10][20]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of a substance required to scavenge 50% of the initial free radicals. A lower IC₅₀ value indicates greater antioxidant potency.[21]

| Assay | Compound | IC₅₀ (µg/mL) | Reference Antioxidants | IC₅₀ (µg/mL) | Source |

| DPPH | This compound | 16.72 | BHT | 28.55 | [22][23] |

| α-tocopherol | 24.33 | [3] | |||

| Trolox | 18.52 | [3] | |||

| ABTS | This compound | Effective | BHT | > 5 µg/mL | [3] |

| (Higher activity than BHT, Trolox, α-tocopherol at 5 µg/mL) | Trolox | > 5 µg/mL | [3] | ||

| α-tocopherol | > 5 µg/mL | [3] |

Note: Direct IC₅₀ values for this compound in the ABTS assay were not specified in the provided sources, but its activity was reported to be superior to the reference antioxidants at the tested concentration.[3]

Detailed Experimental Protocols

Standardized protocols are essential for the reproducible assessment of antioxidant activity. The following sections detail the methodologies for key assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[24][25]

Protocol:

-

Reagent Preparation:

-

Sample Preparation:

-

Dissolve this compound and reference antioxidants (e.g., ascorbic acid, Trolox) in the same solvent to create a series of dilutions at various concentrations.[25]

-

-

Reaction Setup:

-

Incubation:

-

Measurement:

-

Calculation:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants reduce the radical, causing decolorization, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[29]

Protocol:

-

Reagent Preparation:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.[30]

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[29][30]

-

Before use, dilute the ABTS•+ solution with a solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at ~734 nm.[30]

-

-

Sample Preparation:

-

Prepare serial dilutions of this compound and reference standards (e.g., Trolox) in the appropriate solvent.

-

-

Reaction Setup:

-

Incubation:

-

Measurement:

-

Measure the absorbance at ~734 nm.[30]

-

-

Calculation:

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[27]

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures antioxidant activity within a cellular environment, providing more biologically relevant data by accounting for cell uptake, distribution, and metabolism.[31]

Protocol:

-

Cell Culture:

-

Culture adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate until they reach confluence.[32]

-

-

Cell Treatment:

-

Remove the culture medium and wash the cells gently with a buffer (e.g., DPBS).[33]

-

Incubate the cells with a solution containing the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH.[31][32]

-

Concurrently, treat the cells with various concentrations of this compound or a standard like Quercetin for a period (e.g., 1 hour).[33]

-

-

Induction of Oxidative Stress:

-

Measurement:

-

Calculation:

-

The antioxidant activity is determined by the ability of this compound to suppress the formation of DCF compared to control cells (treated only with the radical initiator). The results can be expressed as quercetin equivalents.[31]

-

Conclusion

This compound employs a sophisticated and multi-pronged strategy to combat oxidative stress. Its antioxidant mechanisms extend beyond simple free radical scavenging to include the chelation of pro-oxidant metals and, crucially, the upregulation of the cell's own powerful enzymatic defense systems via modulation of the Nrf2/ARE and MAPK signaling pathways. The quantitative data underscores its high potency, often comparable or superior to well-known reference antioxidants. The detailed protocols provided herein offer a standardized framework for the continued investigation of this compound and related compounds. For drug development professionals and researchers, this compound represents a promising natural compound for the development of novel strategies aimed at preventing and treating a wide range of pathologies rooted in oxidative stress.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]

- 5. The Anthocyanins, this compound and Callistephin, Protect RPE Cells Against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anthocyanins Inhibits Oxidative Injury in Human Retinal Pigment Epithelial ARPE-19 Cells via Activating Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 14. researchgate.net [researchgate.net]

- 15. Effects of antioxidants and MAPK inhibitors on cell death and reactive oxygen species levels in H2O2-treated human pulmonary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Role of MAPK signaling in flavonoid-mediated oxidative stress reduction - Consensus [consensus.app]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 27. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. pubcompare.ai [pubcompare.ai]

- 31. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. kamiyabiomedical.com [kamiyabiomedical.com]

- 33. cellbiolabs.com [cellbiolabs.com]

- 34. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Interaction of Oenin with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oenin, a malvidin-3-O-glucoside, is a prominent anthocyanin responsible for the coloration of many fruits and wines. Beyond its role as a natural colorant, this compound's chemical structure, particularly the presence of hydroxyl groups on its B-ring, facilitates chelation with various metal ions. This interaction significantly influences its stability, color, and biological activity, opening avenues for its application in drug development, food science, and analytical chemistry. This technical guide provides a comprehensive overview of the core principles governing this compound's interaction with metal ions, including detailed experimental protocols for characterization, quantitative data on binding affinities and stoichiometry for analogous anthocyanins, and visualizations of the underlying chemical processes.

Introduction

Anthocyanins, a class of water-soluble flavonoids, are widely recognized for their vibrant colors and antioxidant properties. This compound, as a key member of this family, possesses a molecular architecture that enables it to form stable complexes with a variety of metal ions. The formation of these this compound-metal complexes can lead to significant alterations in the physicochemical properties of the anthocyanin, including bathochromic (deepening of color) and hyperchromic (intensification of color) shifts in its absorption spectrum. These changes are of great interest for the development of natural colorants with enhanced stability and for the design of novel therapeutic agents. Understanding the stoichiometry, binding affinity, and thermodynamics of these interactions is crucial for harnessing the full potential of this compound in various scientific and industrial applications. This guide serves as a technical resource for researchers and professionals seeking to explore and utilize the metal-chelating properties of this compound.

This compound-Metal Ion Interaction: The Chemical Basis

The ability of this compound to chelate metal ions is primarily attributed to the presence of ortho-dihydroxyl groups on the B-ring of its aglycone, malvidin. These adjacent hydroxyl groups can donate lone pairs of electrons to a metal cation, forming a stable five-membered ring structure. The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge and ionic radius), the pH of the medium, and the presence of other complexing agents.

The general equilibrium for the formation of a 1:1 this compound-metal complex can be represented as:

This compound + Metal Ion ⇌ [this compound-Metal Ion]

The strength of this interaction is quantified by the binding constant (K_a_).

Quantitative Analysis of this compound-Metal Ion Interactions

Precise quantitative data on the interaction of this compound with a wide range of metal ions is limited in the scientific literature. However, studies on structurally similar anthocyanins, such as cyanidin-3-glucoside (C3G), provide valuable insights into the expected binding affinities and thermodynamic parameters.

Table 1: Binding Affinity and Thermodynamic Parameters of Cyanidin-3-Glucoside (C3G) with Fe(III) at Various pH Values [1][2]

| pH | Binding Affinity (K_a_) (M⁻¹) | Gibbs Free Energy (ΔG) (kJ/mol) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) |

| 3.0 | 9.7167 × 10⁴ | -28.49 | -15.23 | 44.49 |

| 5.0 | 1.0837 × 10⁴ | -23.02 | -18.56 | 15.00 |

| 6.5 | 1.4284 × 10⁴ | -23.70 | -22.81 | 3.00 |

| 7.0 | 5.4550 × 10⁴ | -27.03 | -10.11 | 56.78 |

| 7.4 | 3.0269 × 10⁴ | -25.57 | -9.87 | 52.68 |

Data obtained for Cyanidin-3-Glucoside, a structurally similar anthocyanin, as a proxy for this compound.[1][2]

Table 2: Stoichiometry and Stability Constants of Anthocyanin-Metal Complexes (Analogues)

| Anthocyanin Analogue | Metal Ion | Stoichiometry (Anthocyanin:Metal) | Stability Constant (K) Range | Reference |

| Cyanin | Al(III) | 1:1 | 5.5 × 10⁶ - 1.3 × 10⁹ M⁻¹ | [3] |

Experimental Protocols for Characterizing this compound-Metal Ion Interactions

A variety of biophysical techniques can be employed to characterize the interaction between this compound and metal ions. Below are detailed methodologies for key experiments.

Determination of Stoichiometry using the Method of Continuous Variations (Job's Plot)

This method is used to determine the binding stoichiometry of the this compound-metal complex.[4][5][6]

Principle: Equimolar solutions of this compound and the metal ion are mixed in varying molar ratios while keeping the total molar concentration constant. The absorbance of the resulting complex is measured at a wavelength where it exhibits maximum absorption and the reactants have minimal absorbance. A plot of absorbance versus the mole fraction of one of the components will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[4][5][6]

Experimental Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analysis of the pH-Dependent Fe(III) Ion Chelating Activity of Anthocyanin Extracted from Black Soybean [Glycine max (L.) Merr.] Coats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. asdlib.org [asdlib.org]

- 6. Job plot - Wikipedia [en.wikipedia.org]

Introduction to Oenin and its Thermal Degradability

An In-depth Technical Guide to the Thermal Degradation Products of Oenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of this compound (malvidin-3-O-glucoside), a prominent anthocyanin. The document details the degradation pathways, identifies the primary degradation products, and presents relevant experimental methodologies for their analysis. Furthermore, it explores the biological signaling pathways affected by these degradation products, offering insights for researchers in drug development and related fields.

This compound, or malvidin-3-O-glucoside, is a key anthocyanin responsible for the red and purple hues of many fruits, notably grapes, and is a significant component of red wine. As a natural colorant and a molecule with potential health benefits, its stability during thermal processing is of considerable interest. Thermal treatment, a common practice in food processing and preparation, can induce the degradation of this compound, leading to changes in color, nutritional value, and the formation of new compounds with distinct biological activities.

The thermal degradation of anthocyanins, including this compound, generally follows first-order kinetics. The stability is influenced by factors such as temperature, pH, and the presence of other compounds. The degradation process involves the opening of the pyran ring of the flavylium cation, leading to the formation of a chalcone intermediate. This intermediate is unstable and subsequently cleaves to yield phenolic acid and aldehyde derivatives.

Thermal Degradation Pathway of this compound

The primary thermal degradation of this compound involves the cleavage of the C-ring, resulting in the formation of two main products derived from the original A- and B-rings of the malvidin aglycone.

-

Syringic Acid: Originating from the B-ring of the malvidin structure.

-

Phloroglucinaldehyde: Originating from the A-ring.

The general pathway can be visualized as follows:

Quantitative Analysis of Thermal Degradation Products

| Temperature (°C) | Time (hours) | This compound (µM) | Syringic Acid (µM) | Phloroglucinaldehyde (µM) |

| 80 | 1 | 85.2 | 7.4 | 7.1 |

| 2 | 72.1 | 13.8 | 13.5 | |

| 4 | 51.9 | 23.9 | 23.5 | |

| 8 | 26.9 | 36.3 | 35.9 | |

| 100 | 1 | 65.7 | 17.0 | 16.7 |

| 2 | 43.2 | 28.2 | 27.8 | |

| 4 | 18.6 | 40.5 | 40.0 | |

| 8 | 3.5 | 48.0 | 47.5 | |

| 120 | 1 | 35.4 | 32.1 | 31.7 |

| 2 | 12.5 | 43.5 | 43.0 | |

| 4 | 1.6 | 49.0 | 48.5 | |

| 8 | <0.1 | 49.8 | 49.3 |

Experimental Protocols

Sample Preparation for Thermal Degradation Studies

A stock solution of this compound (e.g., 1 mM) is prepared in an appropriate acidic buffer (e.g., citrate-phosphate buffer, pH 3.5). Aliquots of this solution are then subjected to thermal treatment in sealed, airtight vials at various temperatures (e.g., 80, 100, 120 °C) for different time intervals. After the specified time, the vials are immediately cooled in an ice bath to quench the reaction. Samples are then stored at -20°C until analysis.

Quantification of this compound and its Degradation Products by HPLC-DAD-MS

The quantification of this compound and its degradation products, syringic acid and phloroglucinaldehyde, is typically performed using High-Performance Liquid Chromatography coupled with a Diode-Array Detector and a Mass Spectrometer (HPLC-DAD-MS).

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and column oven.

-

Diode-Array Detector (DAD).

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B; followed by a re-equilibration period.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Detection:

-

DAD: Monitoring at 520 nm for this compound, and at wavelengths suitable for syringic acid (around 270 nm) and phloroglucinaldehyde (around 290 nm).

-

MS: ESI in positive ion mode for this compound and negative ion mode for syringic acid and phloroglucinaldehyde. Full scan mode is used for identification, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for quantification.

Quantification: Calibration curves are generated using external standards of this compound, syringic acid, and phloroglucinaldehyde of known concentrations.

Biological Signaling Pathways Modulated by Degradation Products

The thermal degradation products of this compound, particularly syringic acid, have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Syringic Acid

Syringic acid is known to exert anti-inflammatory, antioxidant, and anti-cancer effects through its interaction with multiple signaling cascades.

-

NF-κB Pathway: Syringic acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[1]

-

Keap1/NRF2 Pathway: Syringic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By promoting the dissociation of Nrf2 from its inhibitor Keap1, syringic acid allows Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes.[1]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. In some cancer cells, syringic acid has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis.[2]

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli. Syringic acid has been observed to modulate MAPK signaling, contributing to its anti-inflammatory and anti-cancer properties.

Phloroglucinaldehyde

The biological activities of phloroglucinaldehyde are less extensively studied compared to syringic acid. However, as a phenolic aldehyde, it is expected to possess antioxidant properties. It can likely scavenge free radicals and may contribute to the overall antioxidant capacity of thermally treated this compound-containing products. Further research is needed to elucidate its specific effects on cellular signaling pathways.

Conclusion

The thermal degradation of this compound results in the formation of syringic acid and phloroglucinaldehyde. Understanding the kinetics of this degradation and the biological activities of the resulting products is crucial for the food industry and for researchers investigating the health effects of dietary polyphenols. The methodologies outlined in this guide provide a framework for the quantitative analysis of these compounds. Furthermore, the elucidation of the signaling pathways affected by this compound's degradation products opens new avenues for research into their potential therapeutic applications. This guide serves as a valuable resource for professionals in the fields of food science, nutrition, and drug development.

References

An In-depth Technical Guide to the Solubility of Oenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oenin, also known as malvidin-3-O-glucoside, is a prominent anthocyanin responsible for the rich red and purple hues observed in many plants, most notably in the skins of purple grapes and in red wine. As a member of the flavonoid family, this compound has garnered significant interest from the scientific community for its potential therapeutic properties. These include neuroprotective, anti-inflammatory, and antioxidant effects. For researchers in drug discovery and development, a thorough understanding of this compound's physicochemical properties, particularly its solubility in various solvent systems, is paramount for formulation, delivery, and in vitro/in vivo testing.

This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailing factors that influence its solubility, and outlining a standard experimental protocol for its determination.

Quantitative Solubility of this compound

The solubility of this compound is highly dependent on the nature of the solvent. As a glycosylated flavonoid, it possesses both polar (due to hydroxyl and glycosidic groups) and less polar (due to the aromatic backbone) characteristics, allowing for solubility in a range of solvents. Quantitative data, where available, is crucial for experimental design.

Below is a summary of reported solubility values for this compound in several common laboratory solvents.

| Solvent | Chemical Formula/Type | Reported Solubility |

| Dimethylformamide (DMF) | C₃H₇NO | ~20 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~20 mg/mL[1] |

| Ethanol | C₂H₅OH | ~2 mg/mL[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | ~0.5 mg/mL[1] |

| Water | H₂O | Sparingly Soluble[2] |

| Methanol | CH₃OH | Soluble[3] |

| Alcohol (General) | R-OH | Sparingly Soluble[2] |

Note: The terms "Soluble" and "Sparingly Soluble" are qualitative descriptors from chemical catalogs and indicate a general lack of precise quantitative data in those specific solvents in the available literature.

Factors Influencing this compound Solubility and Stability

The solubility and stability of anthocyanins like this compound are not static properties but are influenced by a variety of environmental factors. Understanding these factors is critical for handling, extracting, and formulating this compound effectively.

-

pH: The pH of the solution is one of the most critical factors. Anthocyanins exist in different chemical forms depending on the pH. In highly acidic conditions (pH < 3), this compound is predominantly in its most stable and colored form, the red flavylium cation, which is generally more soluble in aqueous media.[4][5] As the pH increases, it can convert to colorless or less stable forms, which can affect solubility and may lead to precipitation.[6][7]

-

Solvent Polarity: Polar solvents are generally more effective for dissolving anthocyanins.[8] Aqueous mixtures with organic solvents like ethanol or methanol are commonly used for extraction, leveraging the compound's mixed polarity.[9] The ratio of the organic solvent to water can be optimized to maximize solubility.[8]

-

Temperature: Temperature can have a complex effect. While increased temperature generally increases the solubility of solids, it can also accelerate the degradation of heat-sensitive molecules like this compound.[4][8] High temperatures can lead to a loss of the glycosyl moiety or opening of the pyran ring, altering the molecule's structure and solubility.

-

Presence of Co-pigments: In nature, the color and stability of anthocyanins are often enhanced by a phenomenon known as co-pigmentation. This involves non-covalent interactions with other molecules, such as other flavonoids, polyphenols, or organic acids. These interactions can shield the this compound molecule from degradation and can also influence its solubility in a complex matrix.

-

Light and Oxygen: Exposure to light and oxygen can lead to the degradation of this compound, affecting its concentration in a solution and potentially its solubility characteristics over time.[4][8]

Experimental Protocol: Determination of Thermodynamic Solubility

The "shake-flask" method is a widely recognized and standard approach for determining the thermodynamic equilibrium solubility of a compound.[6][10] This method ensures that the solution is fully saturated, providing a reliable measure of a compound's intrinsic solubility in a given solvent system at a specific temperature.

Methodology: Shake-Flask Equilibrium Method

-

Preparation:

-

Add an excess amount of solid this compound chloride to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, ethanol, PBS). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the vials to stand briefly to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the undissolved solid.

-

Separate the saturated solution from the remaining solid. This is typically achieved by centrifugation followed by collection of the supernatant, or by filtering the solution through a low-binding syringe filter (e.g., 0.22 µm).[10]

-

-

Concentration Analysis:

-

Quantify the concentration of dissolved this compound in the filtrate or supernatant. UV-Vis spectrophotometry is a common and straightforward method for chromophores like this compound.[4][11]

-

UV-Vis Spectrophotometry Steps:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at this compound's maximum absorption wavelength (λmax), which is approximately 520-540 nm in acidic solutions.

-

Dilute the saturated sample solution if necessary to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for any dilution factors.

-

-

The following diagram illustrates the workflow for this experimental protocol.

Relevance in Drug Development: Mechanism of Action

The biological activity of this compound is a key driver for its consideration in drug development. For instance, this compound has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous diseases. This compound chloride has been shown to block inflammatory responses induced by TNF-α, reduce the degradation of the inhibitory protein IκB-α, and prevent the translocation of the p65 subunit to the nucleus.

The diagram below provides a simplified representation of the TNF-α induced NF-κB signaling pathway and the potential point of intervention for this compound.

References

- 1. mrclab.com [mrclab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ejournal.upi.edu [ejournal.upi.edu]

- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of Oenin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of oenin chloride, also known as malvidin-3-O-glucoside chloride. This compound chloride is a prominent anthocyanin found in red grapes and wine, recognized for its potent antioxidant and anti-inflammatory properties. This document outlines a feasible synthetic pathway, detailing the necessary precursors, experimental protocols, and the biological significance of this compound chloride, particularly its role in the NF-κB signaling pathway.

Synthetic Strategy: Robinson Annulation Approach

The total synthesis of this compound chloride can be achieved through a convergent approach culminating in a Robinson annulation reaction. This strategy involves the acid-catalyzed condensation of two key precursors: a glycosylated phloroglucinaldehyde derivative (A-ring precursor) and a functionalized acetophenone derived from syringic acid (B-ring precursor). The subsequent cyclization and dehydration form the characteristic flavylium core of the anthocyanin.

Synthesis of Precursors

1.1.1. Precursor A: 2,4,6-Trihydroxybenzaldehyde (Phloroglucinaldehyde)

2,4,6-Trihydroxybenzaldehyde serves as the foundational molecule for the A-ring of this compound. It can be synthesized from phloroglucinol via the Gattermann or Vilsmeier-Haack reaction.

1.1.2. Precursor B: ω-Hydroxy-3,5-dimethoxy-4-hydroxyacetophenone

This acetophenone derivative, which will form the B-ring and part of the C-ring, can be prepared from syringic acid. The synthesis involves the conversion of the carboxylic acid to an acid chloride, followed by a reaction to introduce the acetyl group, and subsequent modification to yield the desired ω-hydroxyacetophenone.

1.1.3. Glycosylation of the A-Ring Precursor

To introduce the glucose moiety at the 3-position, the hydroxyl groups of 2,4,6-trihydroxybenzaldehyde must be selectively protected before glycosylation. The free hydroxyl group is then reacted with acetobromoglucose in the presence of a suitable catalyst to form the glycosidic bond. Subsequent deprotection of the other hydroxyl groups yields the glycosylated A-ring precursor.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of flavonoids and related compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Synthesis of 2,4,6-Trihydroxybenzaldehyde

A detailed protocol for the synthesis of 2,4,6-trihydroxybenzaldehyde can be adapted from standard organic synthesis literature. One common method is the Gattermann reaction, which involves the formylation of phloroglucinol using hydrogen cyanide and a Lewis acid catalyst. Due to the toxicity of hydrogen cyanide, alternative formylating agents are often used.

Glycosylation of 2,4,6-Trihydroxybenzaldehyde with Acetobromoglucose

This procedure requires the protection of two of the three hydroxyl groups of 2,4,6-trihydroxybenzaldehyde, typically as benzyl ethers, leaving the 4-hydroxyl group free for glycosylation.

-

Protection: React 2,4,6-trihydroxybenzaldehyde with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a suitable solvent like DMF.

-

Glycosylation: The protected phloroglucinaldehyde is then reacted with acetobromoglucose in the presence of a catalyst such as silver oxide or a Lewis acid in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Deprotection: The benzyl protecting groups are removed by catalytic hydrogenation (e.g., using Pd/C) to yield the glycosylated A-ring precursor.

Synthesis of ω-Hydroxy-3,5-dimethoxy-4-hydroxyacetophenone

-

Acetylation of Syringic Acid: Syringic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride. This is followed by a Friedel-Crafts acylation or a related reaction to introduce the acetyl group.

-

Hydroxylation: The methyl group of the acetophenone is then functionalized to a hydroxyl group.

Condensation and Cyclization to form this compound Chloride

This is the key step where the A- and B-ring precursors are combined.

-

Condensation: The glycosylated and protected phloroglucinaldehyde derivative is reacted with ω-hydroxy-3,5-dimethoxy-4-hydroxyacetophenone under acidic conditions (e.g., using HCl gas in a suitable solvent like ethyl acetate). This initiates an aldol-type condensation.

-

Cyclization and Dehydration: The reaction mixture is heated to promote intramolecular cyclization and subsequent dehydration to form the flavylium ion.

-

Purification: The crude this compound chloride is purified by chromatographic techniques, such as column chromatography on silica gel or preparative HPLC.

Quantitative Data

| Parameter | Expected Value | Method of Analysis |

| Purity | ≥90% | High-Performance Liquid Chromatography (HPLC) |

| Yield | Variable (process dependent) | Gravimetric analysis after purification |

| Identity | Confirmed by spectral data | NMR, Mass Spectrometry |

Visualization of Synthetic and Biological Pathways

Chemical Synthesis Workflow

The following diagram illustrates the key steps in the proposed chemical synthesis of this compound chloride.

Caption: Proposed synthetic workflow for this compound chloride.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

This compound chloride has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is thought to occur through the prevention of IκBα degradation, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. The likely mechanism involves the inhibition of the IκB kinase (IKK) complex.

Caption: Inhibition of the NF-κB pathway by this compound chloride.

Conclusion

The chemical synthesis of this compound chloride, while complex, is achievable through a well-designed synthetic strategy such as the Robinson annulation. This guide provides a foundational framework for its synthesis, highlighting the key precursors and reaction steps. Further research and optimization are necessary to establish a high-yielding and scalable process. The biological significance of this compound chloride, particularly its anti-inflammatory properties via inhibition of the NF-κB pathway, underscores its potential as a lead compound for drug development. This guide serves as a valuable resource for researchers and scientists working in the fields of natural product synthesis, medicinal chemistry, and drug discovery.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Oenin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oenin, also known as malvidin-3-O-glucoside, is a prominent anthocyanin responsible for the red and purple hues in many plants, including grapes and red wine.[1] Its antioxidant properties have garnered significant attention in pharmaceutical and nutraceutical research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify this compound in various samples with high precision and sensitivity.[2][3] This document provides a detailed protocol for the analysis of this compound using HPLC, including instrument conditions, sample preparation, and quantitative data.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described HPLC method for this compound analysis.[4]

Table 1: HPLC Method Validation Parameters for this compound Analysis [4]

| Parameter | Value |

| Linearity Range | 0.5 - 10 mg/L |

| Coefficient of Determination (r²) | 0.99996 |

| Limit of Detection (LOD) | 0.09 mg/L |

| Repeatability (RSD, n=6) | < 3% |

| Between-Day Repeatability (RSD, n=6) | < 3% |

| Recovery | > 95% |

Experimental Protocol

This protocol outlines the steps for the quantitative analysis of this compound in liquid samples.

1. Materials and Reagents

-

This compound chloride (Malvidin-3-glucoside chloride) standard[4]

-

Acetonitrile (HPLC grade)[4]

-

Formic acid (analytical grade)[4]

-

Acetic acid (analytical grade)[4]

-

Water (Milli-Q or equivalent)[4]

-

Membrane filters (0.45 µm) for sample and solvent filtration[5]

2. Instrument and Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).[2][4]

-

Analytical column (e.g., C18 reversed-phase column).[6]

-

Autosampler or manual injector.[5]

-

Data acquisition and processing software.

3. Preparation of Mobile Phases

-

Mobile Phase A: Prepare a solution of water, formic acid, and acetic acid in the ratio of 1000:8:9 (v/v/v). The pH of this mobile phase should be approximately 2.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Degas both mobile phases prior to use.

4. Standard Solution Preparation

-

Prepare a stock solution of this compound chloride in a suitable solvent (e.g., methanol or Mobile Phase A).

-

Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 0.5, 1, 2.5, 5, and 10 mg/L).[4]

5. Sample Preparation

-

For clear liquid samples such as wine, direct injection may be possible.[4][5]

-

For samples containing particulates, filter through a 0.45 µm membrane filter before injection.[5]

6. HPLC Operating Conditions [4]

-

Column: C18 reversed-phase column

-

Flow Rate: 1.5 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 28°C

-

Detection Wavelength: 520 nm

-

Gradient Elution Program:

-

0-10 min: Linear gradient from 10% to 45% Mobile Phase B

-

After 10 min: 100% Mobile Phase B for 5 minutes to wash the column

-

Return to initial conditions and equilibrate before the next injection.

-

7. Data Analysis

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Stability Considerations

The stability of this compound can be influenced by various factors, including the presence of other compounds. For instance, procyanidins can affect the color stability of this compound solutions.[7] It has been observed that in the presence of trimeric procyanidin C2, the red color of this compound appears more stable; however, HPLC analysis shows a decrease in the peaks of both this compound and procyanidin C2, suggesting the formation of new pigments.[1][7] Therefore, proper sample handling and storage are crucial to ensure accurate quantification.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. Adherence to the specified protocol, including proper sample preparation and instrument operation, is essential for obtaining accurate and consistent results. This method is well-suited for quality control and research applications in the pharmaceutical, food, and beverage industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 3. High-performance liquid chromatography | Oxford Indices [oxfordindices.com]

- 4. benthamopen.com [benthamopen.com]

- 5. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]

- 6. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of procyanidins on the color stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oenin Identification by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oenin, also known as malvidin-3-O-glucoside, is a prominent anthocyanin found in various pigmented plants, notably in the skins of red grapes, and is a significant contributor to the color of red wine. Beyond its role as a natural colorant, this compound has garnered attention for its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate identification and quantification of this compound are crucial for research in food science, nutrition, and drug development. This document provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the robust and sensitive analysis of this compound.

Principle of the Method

This method utilizes the separation power of liquid chromatography (LC) to isolate this compound from a sample matrix, followed by highly selective and sensitive detection using tandem mass spectrometry (MS/MS). The identification is based on the specific precursor-to-product ion transition of this compound, ensuring high confidence in the results. Quantification is achieved by comparing the analyte's response to a standard calibration curve.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for liquid samples such as wine or fruit juice.

Reagents and Materials:

-

Methanol (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare the extraction solution: a mixture of methanol and phosphoric acid (95:5, v/v).[1]

-

To 1 mL of the liquid sample in a 15 mL centrifuge tube, add 5 mL of the extraction solution.

-

Vortex the mixture vigorously for 1 minute.

-

For solid samples like grape skins, a solid-liquid extraction would be performed, followed by centrifugation to collect the supernatant.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

For optimal extraction from solid matrices, up to three consecutive extraction rounds may be necessary.[1]

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

| Parameter | Value |

|---|---|